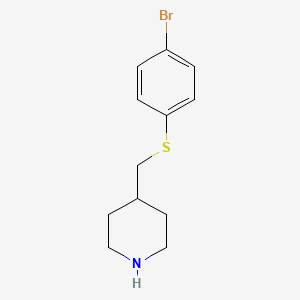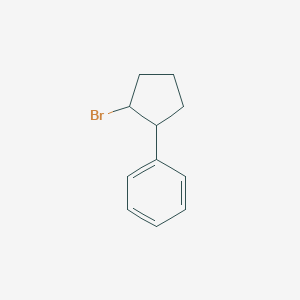![molecular formula C16H21NO B13183587 8-Cyclopropyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13183587.png)
8-Cyclopropyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Cyclopropyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol is a complex organic compound that belongs to the class of tropane alkaloids. This compound is characterized by its bicyclic structure, which includes a cyclopropyl group and a phenyl group attached to the nitrogen atom. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Cyclopropyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The use of catalysts and specific reaction conditions to achieve high yields and purity is essential in industrial production.
Chemical Reactions Analysis
Types of Reactions
8-Cyclopropyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
8-Cyclopropyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 8-Cyclopropyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation, but they likely include neurotransmitter receptors and enzymes involved in metabolic processes .
Comparison with Similar Compounds
Similar Compounds
8-Propyl-8-azabicyclo[3.2.1]octan-3-ol: Similar in structure but with a propyl group instead of a cyclopropyl group.
8-Oxa-3-azabicyclo[3.2.1]octane: Contains an oxygen atom in the bicyclic structure.
3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol: Similar in structure but lacks the cyclopropyl group.
Uniqueness
The uniqueness of 8-Cyclopropyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol lies in its combination of a cyclopropyl group and a phenyl group attached to the nitrogen atom. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C16H21NO |
|---|---|
Molecular Weight |
243.34 g/mol |
IUPAC Name |
8-cyclopropyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol |
InChI |
InChI=1S/C16H21NO/c18-16(12-4-2-1-3-5-12)10-14-8-9-15(11-16)17(14)13-6-7-13/h1-5,13-15,18H,6-11H2 |
InChI Key |
WTHHXUFOMPZBTF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C3CCC2CC(C3)(C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



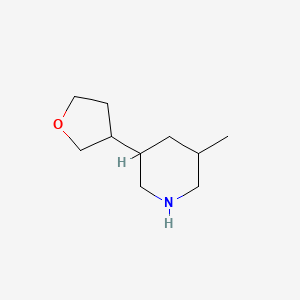
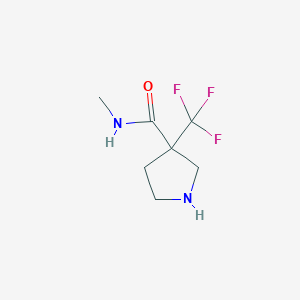
![1,4-Dioxaspiro[5.5]undecan-9-amine](/img/structure/B13183521.png)
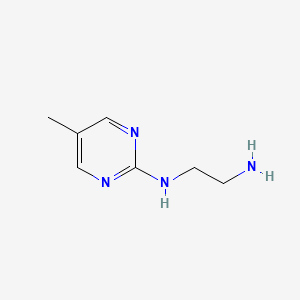
![1-[1-(Aminomethyl)cyclobutyl]-2-methylpropan-1-one](/img/structure/B13183532.png)


![4-Cyanothieno[2,3-c]pyridine-7-carboxylic acid](/img/structure/B13183549.png)
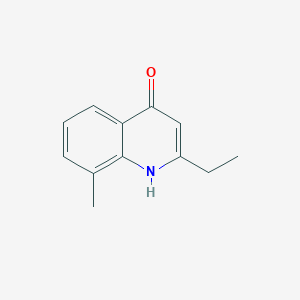
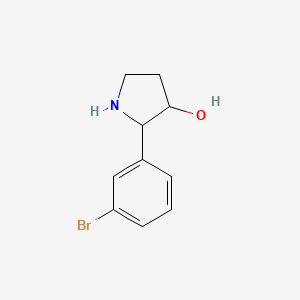
![4-[1-(Aminomethyl)cyclopropyl]-3-methylpiperidin-4-ol](/img/structure/B13183557.png)
